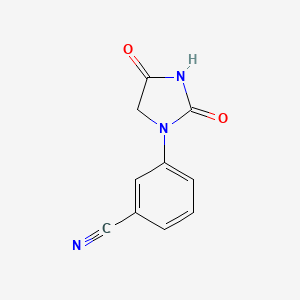

1-(3-Cyanophenyl)imidazolidine-2,4-dione

Description

Properties

Molecular Formula |

C10H7N3O2 |

|---|---|

Molecular Weight |

201.18 g/mol |

IUPAC Name |

3-(2,4-dioxoimidazolidin-1-yl)benzonitrile |

InChI |

InChI=1S/C10H7N3O2/c11-5-7-2-1-3-8(4-7)13-6-9(14)12-10(13)15/h1-4H,6H2,(H,12,14,15) |

InChI Key |

BCFNYZRFPATMCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC(=O)N1C2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

The imidazolidine-2,4-dione scaffold is highly versatile, with modifications at the 1-, 3-, or 5-positions significantly altering biological activity. Below is a detailed comparison with structurally related compounds:

Structural and Functional Group Comparisons

Key Observations :

- Electron-withdrawing vs. Electron-donating Groups: The 3-cyanophenyl group in the target compound may enhance oxidative stability compared to hydroxyl or dimethylamino substituents, which are prone to metabolic oxidation .

- Nitrofuran Derivatives: Furagin’s nitrofuran moiety confers potent antimicrobial activity via nitro-reduction mechanisms, a feature absent in the cyanophenyl analog .

- Benzylidene Modifications : 5-Benzylidene derivatives (e.g., NSC269026) exhibit Z/E isomerism, influencing their binding to targets like cyclooxygenase .

Pharmacological and Toxicological Profiles

- Antimicrobial Activity: While Furagin (nitrofuran analog) shows broad-spectrum antimicrobial effects, the cyanophenyl derivative’s activity is likely narrower but more stable due to reduced redox sensitivity .

- CNS Activity : 5,5-Diphenyl derivatives (e.g., C1–C10) demonstrate anticonvulsant properties via GABA modulation, suggesting that bulky substituents at the 5-position enhance blood-brain barrier penetration .

- Toxicity: 3-Hydroxybenzyl-substituted imidazolidine-diones (e.g., CAS 303986-34-7) show low acute toxicity in rodent models, implying the cyanophenyl variant may also have a favorable safety profile .

Preparation Methods

Reaction Overview

The cycloaddition of 3-cyanophenyl isocyanate with cyanothioformamide derivatives forms the imidazolidine-2,4-dione core. This method, adapted from De Gruyter’s synthesis of 1,3-diaryl-5-thioxo-imidazolidin-2,4-diones, involves a two-step process:

Optimization Data

| Parameter | Optimal Condition | Yield | Source |

|---|---|---|---|

| Solvent | Ethanol | 70% | |

| Temperature | 50–55°C (reflux) | ||

| Reaction Time | 2–4 hours | ||

| Acid Catalyst | HCl (10% aqueous) |

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the cyanothioformamide’s sulfur on the isocyanate’s carbonyl carbon, followed by cyclization.

One-Pot Synthesis via Aryl Isocyanate and Ethyl Hydrazine Carboxylate

Patent-Derived Methodology

A patent by WO2019121133A1 describes a one-pot synthesis of 4-aryl-1,2,4-triazolidine-3,5-diones, adaptable for this compound:

Performance Metrics

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Base | NaOH (20% w/w) | 87% | |

| Acid | H<sub>2</sub>SO<sub>4</sub> (10% w/w) | ||

| Solvent | Ethanol/water |

Advantage : This method avoids intermediate isolation, reducing purification steps and improving scalability.

Substitution on Pre-Formed Imidazolidine-2,4-dione

Halogenation-Cyanation Strategy

Building on CN113214111A, the 3-cyanophenyl group is introduced via Friedel-Crafts acylation:

Reaction Conditions

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Catalyst | AlCl<sub>3</sub> | 65% | |

| Solvent | Dichloromethane | ||

| Temperature | 25°C (room temp) |

Limitation : Requires pre-synthesized 3-(2-cyanophenyl)propionic acid, adding steps.

Amino Acid-Mediated Synthesis

Pathway from C-Aryl Glycine Derivatives

Adapting MDPI’s method, 3-cyanophenylglycine reacts with phenyl isocyanate in methanol under reflux:

Q & A

Basic: What are the common synthetic routes for 1-(3-cyanophenyl)imidazolidine-2,4-dione, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step protocols, such as nucleophilic substitution or condensation reactions. For example, imidazolidine-2,4-dione derivatives are often synthesized via Knoevenagel condensation or Michael addition, as seen in analogous compounds (e.g., intermediates in Scheme 1 of ). Key steps include:

- Reagent selection : Use of Lawesson’s reagent for thiolation (to introduce sulfur atoms) .

- Purification : Column chromatography or recrystallization (e.g., benzene-petroleum ether mixtures) to isolate intermediates .

- Optimization : Adjusting reaction time (e.g., 24-hour reflux) and stoichiometric ratios to enhance yields. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for confirming intermediate structures .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for targeted receptor binding?

SAR studies require systematic modification of substituents on the imidazolidine-dione core and phenyl ring. For example:

- Receptor antagonism : shows that substituents like chloro and fluoro groups enhance binding to bradykinin B2 receptors.

- Bioisosteric replacement : Replace the cyano group with other electron-withdrawing groups (e.g., nitro) to assess potency changes.

- Assays : Radioligand binding assays (e.g., IC50 determination) and functional assays (e.g., cAMP modulation) validate receptor interactions .

Basic: What analytical techniques are recommended for characterizing this compound?

- Spectroscopy :

- Crystallography : X-ray diffraction (referencing CCDC/CSD codes in ) for absolute configuration determination .

Advanced: What methodologies are used to evaluate the pharmacokinetic properties of this compound?

- In vitro assays :

- In silico tools : ADMET predictors (e.g., SwissADME) to estimate logP, bioavailability, and cytochrome P450 interactions .

Basic: How can researchers screen the biological activity of this compound?

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorescence-based assays (e.g., cyclooxygenase inhibition) using purified enzymes .

Advanced: How should contradictory data in biological activity studies be resolved?

- Validation : Reproduce experiments under standardized conditions (e.g., pH, temperature).

- Dose-response curves : Confirm activity across multiple concentrations to rule out false positives .

- Off-target profiling : Use selectivity panels (e.g., kinase or GPCR screens) to identify non-specific effects .

Basic: What strategies are effective for developing analytical methods to quantify this compound in complex matrices?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm for aromatic rings).

- Validation parameters : Include linearity (R² > 0.99), precision (%RSD < 5%), and recovery (>90%) .

Advanced: How can molecular modeling predict the interaction of this compound with biological targets?

- Docking studies : Use AutoDock Vina or Schrödinger to simulate binding to receptors (e.g., bradykinin B2 receptor in ).

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Basic: What stability-indicating studies are recommended for this compound under storage conditions?

- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.

- Analytical monitoring : Track degradation via HPLC and identify byproducts using LC-MS .

Advanced: How can mechanistic studies elucidate the compound’s mode of action in disease models?

- Target identification : CRISPR-Cas9 knockout libraries or siRNA screens to pinpoint affected pathways.

- Biomarker analysis : Proteomics (e.g., iTRAQ) to quantify protein expression changes in treated vs. control cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.